ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Overview
Description
Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound with the molecular formula C12H19IO3. This compound is characterized by its unique bicyclic structure, which includes an oxabicyclo[2.1.1]hexane ring system. The presence of an iodomethyl group and a carboxylate ester functional group further adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the oxabicyclo[2.1.1]hexane ring system, followed by the introduction of the iodomethyl group through halogenation reactions. The final step usually involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other oxidized or reduced forms of the compound.
Scientific Research Applications
Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate exerts its effects depends on its interaction with molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, while the bicyclic structure may interact with specific enzymes or receptors. The compound’s reactivity and binding affinity are influenced by its unique structural features, which can modulate biological pathways and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Uniqueness
Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[211]hexane-4-carboxylate is unique due to its specific substitution pattern and the presence of the propyl group, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
2694728-10-2 |
---|---|
Molecular Formula |
C12H19IO3 |
Molecular Weight |
338.2 |
Purity |
95 |
Origin of Product |
United States |
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